Ethyl 1-[(6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazin-3-yl)carbonyl]piperidine-4-carboxylate
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Overview
Description
Ethyl 1-[(6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazin-3-yl)carbonyl]piperidine-4-carboxylate is a complex organic compound characterized by its intricate molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-[(6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazin-3-yl)carbonyl]piperidine-4-carboxylate typically involves multiple steps, starting with the formation of the triazolopyrazine core. This can be achieved through a cyclization reaction involving hydrazine and a suitable diketone or β-diketone derivative. The reaction conditions often require heating and the presence of a catalyst to facilitate the cyclization process.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic route to achieve higher yields and purity. This may include the use of continuous flow reactors, which can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: Ethyl 1-[(6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazin-3-yl)carbonyl]piperidine-4-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_3{ethyl 1-(6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazin-3-yl ....
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 1-[(6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazin-3-yl)carbonyl]piperidine-4-carboxylate has found applications in various scientific research fields:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has been studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: The compound is being investigated for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Ethyl 1-[(6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazin-3-yl)carbonyl]piperidine-4-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Triazolopyrazine derivatives
Other 1,2,3-triazole derivatives
Piperidine derivatives
Properties
IUPAC Name |
ethyl 1-(6-methyl-4-oxo-5H-triazolo[1,5-a]pyrazine-3-carbonyl)piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O4/c1-3-24-15(23)10-4-6-19(7-5-10)14(22)11-12-13(21)16-9(2)8-20(12)18-17-11/h8,10H,3-7H2,1-2H3,(H,16,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKHZJHGDBGQHDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)C2=C3C(=O)NC(=CN3N=N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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